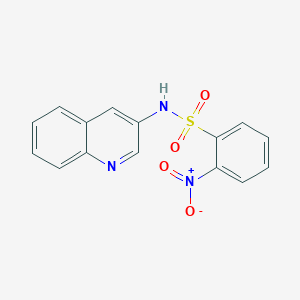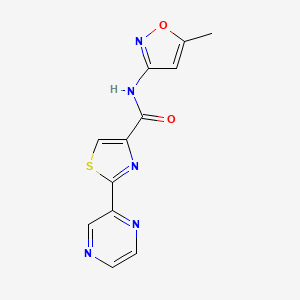
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, also known as MOPT, is a synthetic compound that has been used in a wide range of scientific research applications. The compound is an organosulfur compound and is derived from the combination of a thiazole, an oxazole, and a pyrazine ring structure. MOPT has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学的研究の応用
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been used in a wide range of scientific research applications, including the study of cell signaling pathways, protein-protein interactions, and enzyme catalysis. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on biological systems. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has also been used in drug discovery and development, as well as in the development of new therapeutic agents.
作用機序
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide acts as an inhibitor of certain enzyme systems, such as protein kinases and cyclooxygenase-2. It has been found to interact with specific amino acid residues in proteins, resulting in the inhibition of their activity. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide also binds to certain small molecules, such as prostaglandins, which can result in the inhibition of their production.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide can inhibit the activity of certain enzymes, such as protein kinases and cyclooxygenase-2, which can result in the inhibition of cell growth and proliferation. It has also been found to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It has also been found to be effective at inhibiting the activity of certain enzymes, as well as having anti-inflammatory and anti-cancer effects. However, it is important to note that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is not suitable for use in humans, as it may cause side effects.
将来の方向性
There are a number of potential future directions for research involving N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide. These include further investigation into its mechanism of action and its effects on cell signaling pathways and protein-protein interactions. Additionally, further research into its potential therapeutic applications, such as in the treatment of cancer and other diseases, is also warranted. Finally, further studies into the safety and efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide in humans are also needed.
合成法
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is synthesized by a process known as condensation reaction. This involves the reaction of an amine with a carboxylic acid, resulting in the formation of an amide. In the case of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, the amine used is 5-methyl-1,2-oxazol-3-yl and the carboxylic acid is pyrazin-2-yl-1,3-thiazole-4-carboxylic acid. The reaction is catalyzed by a base such as sodium hydroxide and the product is purified by recrystallization.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-4-10(17-19-7)16-11(18)9-6-20-12(15-9)8-5-13-2-3-14-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFISWKTVQNRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)
![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)
![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)
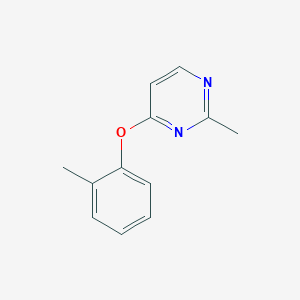
![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)
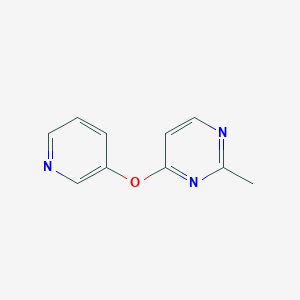
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)
![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
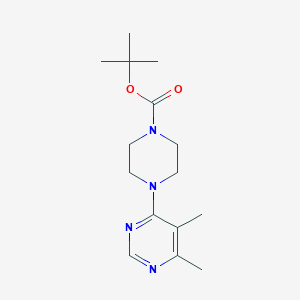
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
